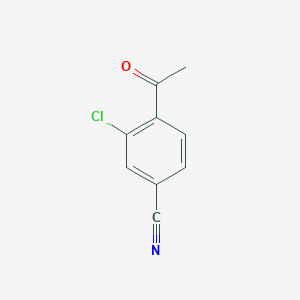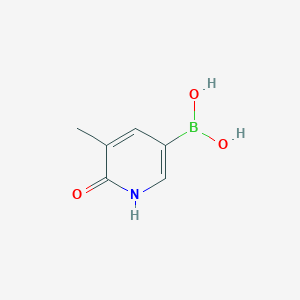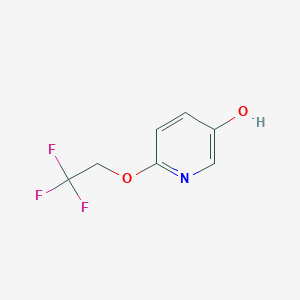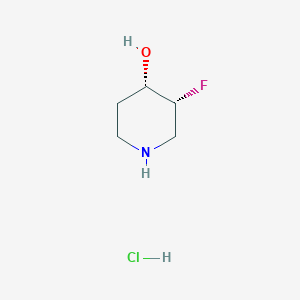![molecular formula C14H28Cl2N2 B1445505 [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride CAS No. 401613-28-3](/img/structure/B1445505.png)
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride
Übersicht
Beschreibung
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclooctene ring, a piperidine ring, and an amine group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride typically involves multiple steps:
Formation of the Cyclooctene Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the Amine Group: The amine group is incorporated via reductive amination or other suitable methods.
Formation of the Di Hydrochloride Salt: The final step involves the conversion of the free base to its di hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the cyclooctene ring or the amine group, resulting in saturated or partially reduced products.
Substitution: The piperidine ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in drug development.
Industry
In the industrial sector, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid from black pepper with similar structural features, known for its biological activities.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological targets.
tert-Butyl Carbamate: A compound used in organic synthesis, sharing some structural similarities.
Uniqueness
What sets [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride apart is its combination of a cyclooctene ring and a piperidine ring, which provides unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c15-14-8-10-16(11-9-14)12-13-6-4-2-1-3-5-7-13;;/h6,14H,1-5,7-12,15H2;2*1H/b13-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWZHAXVACFWIR-JNXPPIHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C(=C\CC1)/CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)





![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)

